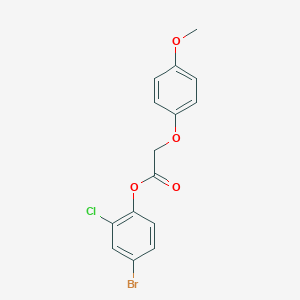![molecular formula C24H26N2O4S B320026 2-(2,6-dimethylphenoxy)-N-[4-[(2,4-dimethylphenyl)sulfamoyl]phenyl]acetamide](/img/structure/B320026.png)
2-(2,6-dimethylphenoxy)-N-[4-[(2,4-dimethylphenyl)sulfamoyl]phenyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,6-dimethylphenoxy)-N-[4-[(2,4-dimethylphenyl)sulfamoyl]phenyl]acetamide is a complex organic compound with a unique structure that combines phenoxy and sulfonamide functionalities
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-dimethylphenoxy)-N-[4-[(2,4-dimethylphenyl)sulfamoyl]phenyl]acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Phenoxy Intermediate: The reaction begins with the preparation of 2,6-dimethylphenol, which is then reacted with chloroacetic acid under basic conditions to form 2-(2,6-dimethylphenoxy)acetic acid.
Sulfonamide Formation: The next step involves the reaction of 2,4-dimethylbenzenesulfonyl chloride with 4-aminophenylamine to form the sulfonamide intermediate.
Coupling Reaction: Finally, the phenoxyacetic acid intermediate is coupled with the sulfonamide intermediate using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.
Análisis De Reacciones Químicas
Types of Reactions
2-(2,6-dimethylphenoxy)-N-[4-[(2,4-dimethylphenyl)sulfamoyl]phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The phenoxy group can be oxidized to form quinone derivatives.
Reduction: The sulfonamide group can be reduced to form corresponding amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Electrophilic substitution reactions typically require reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Nitro or halogenated derivatives.
Aplicaciones Científicas De Investigación
2-(2,6-dimethylphenoxy)-N-[4-[(2,4-dimethylphenyl)sulfamoyl]phenyl]acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the treatment of diseases where sulfonamide derivatives are effective.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of 2-(2,6-dimethylphenoxy)-N-[4-[(2,4-dimethylphenyl)sulfamoyl]phenyl]acetamide involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. This compound may also interact with cellular pathways involved in signal transduction, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2-(2,6-dimethylphenoxy)acetamide: Lacks the sulfonamide group, making it less effective in enzyme inhibition.
N-{4-[(2,4-dimethylphenyl)sulfamoyl]phenyl}acetamide: Lacks the phenoxy group, which may reduce its overall activity.
Uniqueness
2-(2,6-dimethylphenoxy)-N-[4-[(2,4-dimethylphenyl)sulfamoyl]phenyl]acetamide is unique due to the combination of phenoxy and sulfonamide functionalities, which provide a dual mode of action
Propiedades
Fórmula molecular |
C24H26N2O4S |
|---|---|
Peso molecular |
438.5 g/mol |
Nombre IUPAC |
2-(2,6-dimethylphenoxy)-N-[4-[(2,4-dimethylphenyl)sulfamoyl]phenyl]acetamide |
InChI |
InChI=1S/C24H26N2O4S/c1-16-8-13-22(19(4)14-16)26-31(28,29)21-11-9-20(10-12-21)25-23(27)15-30-24-17(2)6-5-7-18(24)3/h5-14,26H,15H2,1-4H3,(H,25,27) |
Clave InChI |
HMZLKQXOYLQPPE-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)COC3=C(C=CC=C3C)C)C |
SMILES canónico |
CC1=CC(=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)COC3=C(C=CC=C3C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{4-[(tert-butylamino)sulfonyl]phenyl}-2-(2-isopropylphenoxy)acetamide](/img/structure/B319943.png)
![N-[4-(tert-butylsulfamoyl)phenyl]-2-(4-chloro-3-methylphenoxy)acetamide](/img/structure/B319944.png)
![N-[[4-(tert-butylsulfamoyl)phenyl]carbamothioyl]-3-phenylpropanamide](/img/structure/B319947.png)
![N-[4-(tert-butylsulfamoyl)phenyl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B319949.png)
![2-(2-bromo-4-ethylphenoxy)-N-[4-(tert-butylsulfamoyl)phenyl]acetamide](/img/structure/B319950.png)
![N-[4-(tert-butylsulfamoyl)phenyl]-3-iodo-4-methylbenzamide](/img/structure/B319951.png)
![N-[4-(tert-butylsulfamoyl)phenyl]-2-(2-chlorophenoxy)acetamide](/img/structure/B319953.png)
![N-[4-(tert-butylsulfamoyl)phenyl]-2-(4-ethylphenoxy)acetamide](/img/structure/B319954.png)
![N-[(2-bromophenyl)carbamothioyl]cyclopropanecarboxamide](/img/structure/B319955.png)
![N-[[4-(tert-butylsulfamoyl)phenyl]carbamothioyl]-4-methylbenzamide](/img/structure/B319957.png)
![N-[[4-(tert-butylsulfamoyl)phenyl]carbamothioyl]benzamide](/img/structure/B319960.png)

![N-[4-(anilinosulfonyl)phenyl]cyclopropanecarboxamide](/img/structure/B319964.png)
![3,4,5-trimethoxy-N-[4-(phenylsulfamoyl)phenyl]benzamide](/img/structure/B319966.png)
